molecular formula C15H15ClN2O4S B6621290 N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide

N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide

Cat. No.: B6621290
M. Wt: 354.8 g/mol
InChI Key: RADPPRHDTKMAOM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a sulfonyl group attached to a pyrrolidine ring, and a chlorophenyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c16-11-4-3-5-12(10-11)17-15(19)13-6-7-14(22-13)23(20,21)18-8-1-2-9-18/h3-7,10H,1-2,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADPPRHDTKMAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the pyrrolidine moiety.

    Addition of the chlorophenyl group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives as starting materials.

    Formation of the carboxamide group: The carboxamide group can be formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan or chlorophenyl rings are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorobenzene derivatives, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

    Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide can be compared with other compounds that have similar structural features or functional groups:

    N-(2-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide: Similar structure with a different position of the chlorine atom on the phenyl ring.

    N-(4-chlorophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide: Another positional isomer with the chlorine atom at the para position.

    N-(3-bromophenyl)-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    N-(3-chlorophenyl)-5-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can influence its chemical reactivity and biological activity.

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